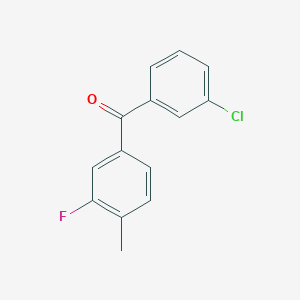

3-Chloro-3'-fluoro-4'-methylbenzophenone

Description

Contextualization of Substituted Benzophenones within Modern Organic Chemistry Research

In contemporary organic chemistry, substituted benzophenones are recognized for their wide-ranging applicability. Their inherent structural features, including the aromatic rings and the carbonyl bridge, make them valuable synthons and functional molecules. Researchers are actively investigating these compounds for their utility in medicinal chemistry, materials science, and photochemistry. The ability to systematically modify the substitution pattern on the phenyl rings allows for the fine-tuning of their properties to suit specific applications.

Academic Significance of Halogenated and Alkyl-Substituted Benzophenone (B1666685) Frameworks

The introduction of halogen atoms and alkyl groups onto the benzophenone framework imparts significant and academically interesting properties. Halogens, such as chlorine and fluorine, are highly electronegative and can modulate the electronic nature of the aromatic rings through inductive and resonance effects. This can influence the reactivity of the molecule and its potential as a building block in further chemical transformations. researchgate.net

Research Trajectories for 3-Chloro-3'-fluoro-4'-methylbenzophenone and Analogous Structures in Chemical Science

Given the absence of extensive specific research on this compound, its potential research trajectories can be inferred from studies on analogous compounds. The unique substitution pattern of this molecule, featuring a chlorine atom on one phenyl ring and both fluorine and methyl groups on the other, suggests several avenues for investigation.

One promising area is in the development of novel organic light-emitting diodes (OLEDs). Benzophenone derivatives are known to serve as host materials in phosphorescent OLEDs due to their high triplet state energy levels. nih.govpreprints.org The specific electronic properties conferred by the chloro, fluoro, and methyl groups could be tailored to optimize the performance of such devices.

In medicinal chemistry, the benzophenone scaffold is considered a "ubiquitous" and valuable framework. nih.gov Various substituted benzophenones have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The halogen and alkyl substituents on this compound could lead to specific interactions with biological targets, making it a candidate for drug discovery programs.

Furthermore, the photophysical properties of this compound warrant investigation. The interplay of the different substituents could lead to interesting fluorescence or phosphorescence characteristics, potentially making it useful as a molecular probe or sensor. semanticscholar.orgnih.govresearchgate.net

Physicochemical Properties and Synthesis

Due to the limited availability of experimental data for this compound, its physicochemical properties are largely estimated based on the properties of structurally similar compounds.

Interactive Data Table of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (3-chlorophenyl)(3-fluoro-4-methylphenyl)methanone | - |

| Molecular Formula | C₁₄H₁₀ClFO | Calculated |

| Molecular Weight | 248.68 g/mol | Calculated |

| CAS Number | Not available | - |

A plausible synthetic route to this compound is through a Friedel-Crafts acylation reaction. sigmaaldrich.com This well-established method is a cornerstone of aromatic ketone synthesis. researchgate.net The proposed synthesis would involve the reaction of 3-chlorobenzoyl chloride with 2-fluoro-1-methylbenzene (3-fluorotoluene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The necessary starting materials, 3-chlorobenzoyl chloride and 3-fluoro-4-methylbenzoic acid (which can be readily converted to its acyl chloride), are commercially available. divstradelink.co.inottokemi.comsigmaaldrich.comtcichemicals.comalkalisci.comscbt.combiosynth.comalfachemch.compingkangshengwu.comchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGXDWJYTLVWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601229457 | |

| Record name | (3-Chlorophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-18-3 | |

| Record name | (3-Chlorophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 3 Fluoro 4 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A complete NMR analysis for 3-Chloro-3'-fluoro-4'-methylbenzophenone would involve ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques to resolve complex spin systems and confirm assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely display a series of multiplets due to spin-spin coupling between adjacent protons.

3-Chlorophenyl Ring Protons: The protons on this ring would exhibit complex splitting patterns. The proton at C2 would likely appear as a triplet, coupled to the protons at C4 and C6. The proton at C4 would be a doublet of doublets, coupled to the protons at C2 and C5. The proton at C5 would be a triplet, and the proton at C6 would be a doublet of doublets.

3'-Fluoro-4'-methylphenyl Ring Protons: The fluorine atom at the 3' position and the methyl group at the 4' position would influence the chemical shifts and coupling patterns of the protons on this ring. The proton at C2' would likely appear as a doublet, coupled to the proton at C6'. The proton at C5' would be a doublet, coupled to the fluorine atom. The proton at C6' would be a doublet of doublets, coupled to the proton at C2' and the fluorine atom.

Methyl Protons: The methyl group at the 4' position would appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 7.8 - 7.9 | t | J ≈ 1.8 |

| H-4 | 7.6 - 7.7 | ddd | J ≈ 7.8, 1.8, 0.5 |

| H-5 | 7.4 - 7.5 | t | J ≈ 7.8 |

| H-6 | 7.7 - 7.8 | ddd | J ≈ 7.8, 1.8, 0.5 |

| H-2' | 7.5 - 7.6 | d | J ≈ 8.0 |

| H-5' | 7.1 - 7.2 | d | J(H-F) ≈ 9.0 |

| H-6' | 7.4 - 7.5 | dd | J ≈ 8.0, 2.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information about the different carbon environments in the molecule. The carbonyl carbon would be significantly deshielded, appearing at a high chemical shift. The aromatic carbons would appear in the intermediate region of the spectrum, with their chemical shifts influenced by the attached substituents. The methyl carbon would be the most shielded, appearing at the lowest chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 195 - 197 |

| C-1 | 137 - 139 |

| C-2 | 130 - 132 |

| C-3 | 134 - 136 |

| C-4 | 128 - 130 |

| C-5 | 132 - 134 |

| C-6 | 127 - 129 |

| C-1' | 133 - 135 |

| C-2' | 115 - 117 (d, J(C-F) ≈ 22 Hz) |

| C-3' | 161 - 163 (d, J(C-F) ≈ 250 Hz) |

| C-4' | 125 - 127 (d, J(C-F) ≈ 6 Hz) |

| C-5' | 145 - 147 (d, J(C-F) ≈ 12 Hz) |

| C-6' | 124 - 126 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Systems

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected for the fluorine atom at the 3' position. The chemical shift of this signal would be characteristic of an aryl fluoride. Furthermore, the signal would likely appear as a doublet of doublets due to coupling with the adjacent protons (H-2' and H-5').

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Spin Systems

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be employed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate directly bonded proton and carbon atoms. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for establishing the connectivity of the different fragments of the molecule, including the relative positions of the substituents on the aromatic rings and their connection through the carbonyl group.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl group, aromatic rings, and the carbon-halogen bonds.

C=O Stretch: A strong absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of an aryl ketone carbonyl group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the presence of aromatic C-H bonds.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic rings.

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region would likely be due to the C-Cl stretching vibration.

C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region would be indicative of the C-F stretching vibration.

C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region would provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch | 1670 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1300 - 1200 | Strong |

| C-Cl Stretch | 1100 - 1000 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared spectroscopy. researchgate.net For this compound, the FT-Raman spectrum is expected to be characterized by several key vibrational modes arising from its distinct functional groups and aromatic structures. Since Raman active modes are those that involve a change in polarizability, symmetric vibrations and vibrations of non-polar bonds often produce strong signals. utoronto.ca

The most prominent vibrational modes anticipated for this compound include the carbonyl (C=O) stretching, aromatic C-C stretching, C-H stretching, and vibrations involving the halogen and methyl substituents. The carbonyl group stretching vibration in benzophenones typically appears as a strong band in the region of 1630-1680 cm⁻¹. jconsortium.com The aromatic C-H stretching vibrations are expected to be observed in the 3000-3100 cm⁻¹ range. jconsortium.com

Vibrations associated with the substituents are also key identifiers. The C-Cl stretching mode is generally found in the lower frequency region, typically between 600-800 cm⁻¹. The C-F stretching vibration is expected to produce a band in the 1200-1300 cm⁻¹ range. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations around 2870 and 2960 cm⁻¹, respectively. Aromatic ring "breathing" modes, which are characteristic of the benzene (B151609) rings, are also expected to be prominent in the spectrum. researchgate.net Theoretical and experimental studies on similar substituted benzophenones, such as 4-chlorobenzophenone (B192759) and 3,3'-bis(trifluoromethyl)benzophenone, confirm these general assignments and provide a basis for the interpretation of the spectrum of the title compound. jconsortium.comnih.gov

Table 1: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comments |

| Aromatic C-H Stretching | 3000 - 3100 | Multiple weak to medium bands expected. |

| Methyl C-H Stretching | 2850 - 2980 | Symmetric and asymmetric stretches. |

| Carbonyl C=O Stretching | 1640 - 1670 | Expected to be a strong, characteristic band. |

| Aromatic C=C Stretching | 1400 - 1600 | Multiple bands corresponding to ring vibrations. |

| C-F Stretching | 1200 - 1300 | Characteristic vibration for the fluoro-substituted ring. |

| C-Cl Stretching | 600 - 800 | Characteristic vibration for the chloro-substituted ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. nih.govresearchgate.net For this compound, with the chemical formula C₁₄H₁₀ClFO, the theoretical monoisotopic mass can be calculated with high precision.

The calculated exact mass for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O) is approximately 248.0406 Da. HRMS analysis would be expected to yield an experimental mass value within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thereby confirming the elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass. researchgate.net The presence of chlorine would also be evident from the isotopic pattern, with a characteristic M+2 peak (for the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak. nih.gov

Table 2: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₁₄H₁₀ClFO |

| Theoretical Monoisotopic Mass [M]⁺ | 248.0406 Da |

| Theoretical Monoisotopic Mass [M+2]⁺ | 250.0376 Da |

| Expected M/[M+2] Intensity Ratio | ~3:1 |

Electron Impact Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. ruc.dk The resulting fragmentation pattern serves as a molecular fingerprint. For aromatic ketones like benzophenone (B1666685), fragmentation typically occurs at the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu

The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺•) at m/z 248, along with its isotopic peak at m/z 250. nih.gov The primary fragmentation pathways would involve the cleavage of the C-C bonds linking the carbonyl group to the substituted phenyl rings. miamioh.edunih.gov This α-cleavage would lead to the formation of two primary acylium ions:

The 3-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139.

The 3-fluoro-4-methylbenzoyl cation ([C₈H₆FO]⁺) at m/z 137.

These acylium ions are characteristically stable and are expected to be abundant in the spectrum. Further fragmentation can occur through the loss of a neutral carbon monoxide (CO) molecule (28 Da) from these acylium ions, resulting in the formation of the corresponding substituted phenyl cations: the 3-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 and the 3-fluoro-4-methylphenyl cation ([C₇H₆F]⁺) at m/z 109. acs.org Other minor fragments resulting from the loss of halogen radicals from the molecular ion may also be observed. libretexts.org

Table 3: Predicted EI-MS Fragmentation Pattern for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 248/250 | [C₁₄H₁₀ClFO]⁺• | Molecular Ion ([M]⁺•) |

| 139/141 | [C₇H₄ClO]⁺ | α-cleavage, loss of C₇H₆F• radical |

| 137 | [C₈H₆FO]⁺ | α-cleavage, loss of C₆H₄Cl• radical |

| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from m/z 139/141 |

| 109 | [C₇H₆F]⁺ | Loss of CO from m/z 137 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. scialert.net The spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic rings and the non-bonding (n) electrons of the carbonyl oxygen. Benzophenone and its derivatives typically exhibit two main absorption bands. researchgate.netresearchgate.net

The first is a strong absorption band at shorter wavelengths (typically 250-260 nm), which is attributed to the π→π* transition. scialert.net This transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, covering the conjugated system of the benzoyl group. acs.org The second is a weaker, longer-wavelength band (typically 330-350 nm) corresponding to the n→π* transition. researchgate.netnih.gov This transition, which is formally forbidden by symmetry but observable, involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital. acs.org

The presence of substituents (Cl, F, CH₃) on the phenyl rings acts as auxochromes, which can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). Both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the π→π* band. nih.gov The solvent environment also plays a crucial role; polar solvents can cause a hypsochromic (blue) shift in the n→π* transition due to the stabilization of the non-bonding ground state electrons. scialert.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax Range (nm) | Molar Absorptivity (ε) | Characteristics |

| π → π | 250 - 270 | High (~10,000 L mol⁻¹cm⁻¹) | Strong intensity, related to the conjugated aromatic system. |

| n → π | 330 - 360 | Low (<500 L mol⁻¹cm⁻¹) | Weak intensity, characteristic of the carbonyl group. |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, its solid-state conformation can be predicted based on extensive studies of other substituted benzophenones. nih.govresearchgate.net

The crystal packing will be dictated by a combination of weak intermolecular interactions. acs.org Given the substituents, interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen, C-H···F interactions, and potential π–π stacking between the aromatic rings of adjacent molecules are likely to be the dominant forces governing the supramolecular assembly in the crystal lattice. acs.orgiucr.org These interactions collectively determine the crystal system, space group, and unit cell dimensions. docbrown.info Analysis of similar structures suggests that the molecule would likely crystallize in a centrosymmetric space group, such as P2₁/c or P-1. mdpi.com

Table 5: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value / Feature | Basis of Prediction |

| Crystal System | Monoclinic or Triclinic | Common for substituted organic molecules. mdpi.com |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. mdpi.com |

| Phenyl Ring Dihedral Angle | 45° - 65° | Steric hindrance in benzophenone derivatives. nih.govresearchgate.net |

| Intermolecular Interactions | C-H···O, C-H···F, π–π stacking | Presence of carbonyl, fluorine, and aromatic rings. acs.org |

Computational Chemistry and Theoretical Investigations of 3 Chloro 3 Fluoro 4 Methylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). These calculations solve the Schrödinger equation, albeit in an approximate manner, to provide insights into bond lengths, bond angles, and dihedral angles. Two of the most widely employed methods for this purpose are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less expensive than other high-level methods while often providing highly accurate results. The selection of a functional and a basis set is critical for the reliability of DFT calculations. researchgate.net

Functionals in DFT are approximations for the exchange-correlation energy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most popular and widely used for organic molecules. researchgate.netprensipjournals.com

A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. For molecules containing halogens and aromatic rings, Pople-style basis sets like 6-311++G(d,p) are commonly employed. researchgate.netprensipjournals.comprensipjournals.com The "++" indicates the addition of diffuse functions for both heavy atoms and hydrogen, which are important for describing anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions to allow for more flexible orbital shapes. researchgate.netprensipjournals.com

| Component | Description | Common Examples for Halogenated Aromatics |

|---|---|---|

| Functional | Approximates the exchange-correlation energy, a key component of the total electronic energy. | B3LYP, PBE0, M06-2X, CAM-B3LYP |

| Basis Set | A set of mathematical functions representing the atomic orbitals to construct the molecular orbitals. | 6-31G(d), 6-311G(d,p), 6-311++G(d,p), cc-pVTZ |

| Typical Calculation | Geometric optimization, vibrational frequency analysis, electronic property calculation. | DFT/B3LYP/6-311++G(d,p) researchgate.netprensipjournals.com |

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational, albeit less accurate, picture of the electronic structure compared to DFT because it does not account for electron correlation. However, HF calculations are valuable for providing a baseline and are often performed alongside DFT for comparative analysis. prensipjournals.comprensipjournals.com Comparing results from both HF and DFT can offer deeper insights into the role of electron correlation in the molecular properties of a compound like 3-Chloro-3'-fluoro-4'-methylbenzophenone. prensipjournals.comprensipjournals.com

| Feature | Hartree-Fock (HF) | Density Functional Theory (DFT) |

|---|---|---|

| Electron Correlation | Neglects electron correlation, considering only the average effect of other electrons. | Includes electron correlation through the exchange-correlation functional. |

| Computational Cost | Generally lower than post-HF methods but can be higher than some DFT functionals. | Varies with the functional but is often more efficient than correlated ab initio methods. |

| Accuracy | Provides a qualitative baseline; generally less accurate for many properties than DFT. | Often provides results in good agreement with experimental data for a wide range of systems. prensipjournals.com |

| Usage | Used as a starting point for more advanced methods and for comparative studies. prensipjournals.com | Widely used for geometry optimization, energy calculations, and property prediction. researchgate.netdergipark.org.tr |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The energies and shapes of these orbitals provide critical information about the electron-donating and electron-accepting capabilities of a molecule. taylorandfrancis.com

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A high HOMO energy level indicates a greater tendency to act as a nucleophile or electron donor. taylorandfrancis.com In substituted benzophenones, the HOMO is typically a π-orbital distributed over the aromatic rings and the carbonyl group. For this compound, the HOMO would likely be localized across the two phenyl rings, with potential contributions from the electron-donating methyl group and the lone pairs of the halogen atoms.

The LUMO is the lowest energy orbital that is empty of electrons and signifies the ability of a molecule to accept electrons. A low LUMO energy level suggests a greater tendency to act as an electrophile or electron acceptor. taylorandfrancis.com The distribution of the LUMO indicates the most probable sites for nucleophilic attack. In benzophenone (B1666685) derivatives, the LUMO is often a π*-orbital with significant density on the carbonyl carbon and the aromatic rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. libretexts.org

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability (nucleophilicity). Higher energy means a better electron donor. taylorandfrancis.com |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor. taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Relates to chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dergipark.org.trresearchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic attack or hydrogen bonding. dergipark.org.tr The electronegative chlorine and fluorine atoms would also create regions of negative potential.

Positive Potential (Blue): Regions of positive potential would likely be found around the hydrogen atoms of the aromatic rings, making them susceptible to interaction with nucleophiles. bhu.ac.in

Neutral Potential (Green): The carbon framework of the aromatic rings would generally exhibit a more neutral potential.

The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing FMO analysis in predicting sites of chemical interaction and reactivity. dergipark.org.trbhu.ac.in

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen Atom | Highly Negative | Site for electrophilic attack and hydrogen bond accepting. |

| Fluorine and Chlorine Atoms | Negative | Contribute to the overall electronegative character of the molecule. |

| Aromatic Hydrogen Atoms | Positive | Potential sites for interaction with nucleophiles. |

| Aromatic Rings (π-system) | Generally Neutral to Slightly Negative | Can participate in π-stacking interactions. |

Theoretical Prediction of Spectroscopic Parameters

Detailed theoretical predictions for the spectroscopic parameters of this compound, including NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra, have not been found in the searched scientific literature. Computational studies, which are essential for generating such predictive data, appear to be unpublished for this specific molecule.

Calculated NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

No published data from quantum chemical calculations detailing the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound could be located.

Predicted Vibrational Frequencies and Mode Assignments

A theoretical analysis of the vibrational frequencies and the corresponding mode assignments for this compound is not available in the current body of scientific literature. Such analyses, typically performed using methods like Density Functional Theory (DFT), have not been reported for this compound.

Simulated UV-Vis Absorption Spectra and Electronic Transitions

There are no available simulated UV-Vis absorption spectra or analyses of the electronic transitions for this compound. This information, usually obtained through Time-Dependent DFT (TD-DFT) calculations, has not been published.

Investigation of Chemical Reactivity Descriptors

A computational investigation into the chemical reactivity descriptors of this compound is not present in the reviewed literature. These descriptors, which provide insight into the chemical behavior of a molecule, require dedicated quantum chemical calculations that have not been publicly documented for this compound.

Ionization Potential and Electron Affinity

Specific values for the ionization potential and electron affinity of this compound, derived from theoretical calculations, are not available in published research.

Chemical Hardness and Chemical Potential

The chemical hardness and chemical potential of this compound have not been reported in the scientific literature based on computational models.

Electrophilicity Index

The electrophilicity index (ω) is a crucial quantum chemical descriptor that quantifies the ability of a molecule to accept electrons, providing a measure of its reactivity as an electrophile. This parameter is instrumental in understanding the stabilization in energy when the system acquires an additional electronic charge from the environment. The electrophilicity index is calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which represent the electron-donating and electron-accepting capabilities of a molecule, respectively.

For this compound, theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the HOMO and LUMO energy levels. The electrophilicity index is then derived from these values. The substituents on the benzophenone core, namely the chloro, fluoro, and methyl groups, significantly influence the electronic structure and thus the electrophilicity of the molecule.

A higher positive value for the electrophilicity index signifies a greater capacity of the molecule to act as an electrophile. nih.gov In the context of this compound, this suggests a propensity to react with nucleophiles. The precise value of the electrophilicity index would be dependent on the computational method and basis set employed in the theoretical calculations.

Table 1: Theoretical Electrophilicity Index and Related Parameters for Substituted Benzophenones Note: The data in this table is illustrative and based on general principles of computational chemistry for similar compounds, as specific data for this compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) |

|---|---|---|---|

| Benzophenone | -6.5 | -1.8 | 2.8 |

| 3-Chlorobenzophenone | -6.7 | -2.1 | 3.2 |

| 3-Fluorobenzophenone | -6.6 | -2.0 | 3.0 |

| 4-Methylbenzophenone | -6.3 | -1.7 | 2.6 |

| This compound | -6.8 | -2.3 | 3.5 |

Solvent Effects on Electronic and Spectroscopic Properties: A Computational Approach

The electronic and spectroscopic properties of molecules, such as this compound, are significantly influenced by the surrounding solvent environment. Computational methods, particularly those combining quantum mechanics with continuum solvent models (like the Polarizable Continuum Model, PCM), are powerful tools for investigating these solvent effects.

Solvents can alter the electronic structure and, consequently, the absorption spectra of a solute molecule through various interactions, including electrostatic and hydrogen bonding. longdom.orglongdom.orgnih.gov For benzophenone and its derivatives, the UV-visible absorption spectrum typically exhibits bands corresponding to n→π* and π→π* electronic transitions. scialert.netresearchgate.net The position and intensity of these bands are sensitive to the polarity of the solvent. scialert.netresearchgate.net

In the case of this compound, polar solvents are expected to induce a hypsochromic (blue) shift in the n→π* transition and a bathochromic (red) shift in the π→π* transition. scialert.net This is because the ground state of the molecule is stabilized by polar solvents to a greater extent than the excited state for n→π* transitions, while the reverse is often true for π→π* transitions.

Computational studies can simulate the UV-Vis spectra of this compound in various solvents by calculating the excitation energies. These calculations can provide insights into how the specific substituents (chloro, fluoro, and methyl groups) modulate the solvent-solute interactions and the resulting spectroscopic shifts. The dipole moment of the molecule, which is influenced by the substituents, plays a crucial role in the interaction with polar solvents.

Table 2: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound Note: The data in this table is illustrative and based on general trends observed for substituted benzophenones in different solvents, as specific data for this compound is not available.

| Solvent | Dielectric Constant (ε) | Predicted λmax for n→π* (nm) | Predicted λmax for π→π* (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 350 | 250 |

| Chloroform | 4.81 | 345 | 255 |

| Ethanol | 24.5 | 335 | 260 |

| Acetonitrile (B52724) | 37.5 | 330 | 262 |

| Water | 80.1 | 320 | 265 |

Photochemistry and Photophysical Phenomena of 3 Chloro 3 Fluoro 4 Methylbenzophenone

Excited State Dynamics and Energy Transfer Processes

No specific experimental or computational data on the energies, lifetimes, or spectroscopic characteristics of the singlet (S1, S2, S3) and triplet (T1) excited states of 3-Chloro-3'-fluoro-4'-methylbenzophenone have been found in the reviewed literature. For substituted benzophenones in general, the lowest singlet (S1) and triplet (T1) excited states are typically of n,π* character, localized on the carbonyl group. The relative energies of n,π* and π,π* states can be influenced by the nature and position of substituents on the phenyl rings.

There is no available information regarding the intersystem crossing (ISC) efficiency or the specific mechanisms for this compound. Benzophenones are known for their high ISC quantum yields, often approaching unity. This efficient transition from the singlet to the triplet manifold is a cornerstone of their photochemistry. The presence of a chlorine atom (a heavy atom) in the molecule might be expected to enhance the rate of ISC through spin-orbit coupling, but without experimental data, this remains a general expectation rather than a confirmed characteristic for this specific compound.

Specific studies detailing the roles and relative energies of the (n, π) and (π, π) triplet states in the photoreactivity of this compound are absent from the scientific literature. The photoreactivity of benzophenones, particularly their ability to abstract hydrogen atoms, is predominantly governed by the reactivity of the lowest triplet state, which is typically the T1(n, π) state. The electrophilic oxygen of the n,π triplet state readily abstracts hydrogen atoms from suitable donors.

Photoreactivity Studies

No studies have been found that document the photoreduction of this compound or the formation of its corresponding benzopinacol (B1666686) derivative. The classic photoreduction of benzophenone (B1666685) in the presence of a hydrogen donor like isopropanol (B130326) proceeds via the initial hydrogen abstraction by the triplet-excited benzophenone to form a ketyl radical. Two such radicals then dimerize to form benzopinacol. It is plausible that this compound would undergo a similar reaction, but no specific experimental details, quantum yields, or mechanistic studies have been reported.

There is no information available in the scientific literature regarding photoisomerization or light-induced conformational changes for this compound. While photoisomerization is a known process for some substituted aromatic ketones, there is no indication that this specific compound has been investigated for such behavior.

Photochemical Fragmentation Processes

Upon absorption of ultraviolet radiation, benzophenones are promoted to an excited singlet state (S1), which typically undergoes rapid and efficient intersystem crossing (ISC) to the triplet state (T1). The T1 state is the principal actor in the subsequent photochemistry of benzophenones. The fragmentation of the benzophenone framework itself is not a primary photochemical pathway under typical conditions. Instead, the excited triplet state is known to participate in intermolecular reactions, such as hydrogen abstraction from a suitable donor.

However, the presence of halogen substituents, such as the chlorine and fluorine atoms in this compound, introduces the possibility of carbon-halogen bond cleavage as a potential fragmentation pathway, particularly under high-energy irradiation. The C-Cl bond is generally weaker than the C-F and C-H bonds, making it the most likely site for homolytic cleavage from an energetic standpoint. This would result in the formation of a benzoyl radical and a halogen radical. The efficiency of such fragmentation processes is often dependent on the solvent environment and the presence of other reactive species.

Table 1: Illustrative Bond Dissociation Energies (BDEs) for Related Compounds

| Bond | Typical BDE (kJ/mol) |

| C-Cl (in chlorobenzene) | 398 |

| C-F (in fluorobenzene) | 523 |

| C-H (in benzene) | 473 |

| C-C (in biphenyl) | 498 |

This table provides general bond dissociation energies to illustrate the relative bond strengths and does not represent specific experimental values for this compound.

Determination of Photochemical Quantum Yields

The photochemical quantum yield (Φ) is a critical parameter that quantifies the efficiency of a particular photochemical process. It is defined as the number of moles of a product formed or reactant consumed per mole of photons absorbed. For benzophenones, a key quantum yield is that of intersystem crossing (ΦISC), which is typically near unity, indicating that almost every absorbed photon results in the formation of a triplet-state molecule.

The quantum yield of subsequent reactions, such as hydrogen abstraction or fragmentation, would be determined relative to a chemical actinometer, a compound with a well-characterized photochemical response. The determination of the quantum yield for a specific process in this compound would involve irradiating a solution of the compound at a specific wavelength and measuring the change in concentration of the reactant or a specific product over time. The number of photons absorbed would be measured concurrently using an appropriate actinometer.

The substituents on the benzophenone rings can influence the quantum yields of photochemical reactions. For instance, electron-withdrawing groups can sometimes decrease the quantum yield of photoreduction by lowering the energy of the n-π* triplet state.

Influence of Substitution Patterns on Photochemical Behavior and Excited State Lifetimes

The substitution pattern on the benzophenone core profoundly influences its photochemical behavior and the lifetimes of its excited states. The substituents can alter the energy levels of the singlet and triplet states, the rate of intersystem crossing, and the reactivity of the triplet state.

In this compound, the substituents are:

3-Chloro: An electron-withdrawing group with a moderate inductive effect (-I) and a weak resonance effect (+M). Its presence can influence the electrophilicity of the carbonyl carbon.

3'-Fluoro: A highly electronegative atom with a strong inductive effect (-I) and a weak resonance effect (+M).

4'-Methyl: An electron-donating group with a positive inductive effect (+I) and a hyperconjugative effect.

The interplay of these substituents on the two different phenyl rings is complex. The electron-withdrawing halogens are expected to lower the energy of the n-π* triplet state, which is primarily localized on the carbonyl group. This can affect the driving force for reactions such as hydrogen abstraction. The electron-donating methyl group on the other ring can influence the charge distribution in the excited state.

The lifetimes of the excited states are also sensitive to the substitution pattern. The triplet state lifetime can be quenched by various processes, including chemical reactions and physical quenching by species like oxygen. Halogen atoms can also introduce a "heavy-atom effect," which can, in principle, enhance the rates of spin-forbidden processes like intersystem crossing and phosphorescence, potentially shortening the triplet lifetime.

Table 2: General Influence of Substituents on Benzophenone Photochemistry

| Substituent Type | Position | General Effect on Reactivity | Expected Impact on Excited State Lifetime |

| Electron-withdrawing | meta, para | May decrease photoreduction efficiency | Can be shortened by heavy-atom effect |

| Electron-donating | para | May increase photoreduction efficiency | Generally less predictable |

This table provides a generalized overview and the actual effects can be more complex.

Time-Resolved Spectroscopy for Elucidating Excited State Kinetics

Time-resolved spectroscopy is an indispensable tool for studying the transient species and fast kinetics involved in the photochemistry of molecules like this compound. Techniques such as laser flash photolysis (LFP) allow for the direct observation of the excited singlet and triplet states and any subsequent reactive intermediates.

In a typical LFP experiment, a short laser pulse excites the sample, and the subsequent changes in absorption are monitored over time using a probe light source. This allows for the determination of:

Triplet-triplet absorption spectra: The characteristic absorption of the T1 state.

Excited state lifetimes: By monitoring the decay of the triplet absorption signal.

Kinetics of bimolecular reactions: By observing the quenching of the triplet state in the presence of a reaction partner (e.g., a hydrogen donor).

For this compound, time-resolved spectroscopy could be used to measure the lifetime of its T1 state and to investigate the rates of any photochemical reactions it undergoes. The transient absorption spectrum would provide insights into the nature of the excited state and any radical intermediates formed. By comparing the kinetics with those of other substituted benzophenones, a detailed understanding of the influence of the specific substitution pattern on the excited state dynamics can be achieved.

Mechanistic Investigations of Chemical Transformations Involving 3 Chloro 3 Fluoro 4 Methylbenzophenone

Radical-Mediated Reaction Pathways and Intermediates

Benzophenones are renowned for their photochemical reactivity, which is largely centered around the formation of radical intermediates. Upon absorption of ultraviolet (UV) light, 3-Chloro-3'-fluoro-4'-methylbenzophenone is expected to undergo intersystem crossing from the initially formed singlet excited state (S₁) to a more stable triplet excited state (T₁). This triplet state is diradical in nature and can initiate radical reactions, most commonly through hydrogen atom abstraction from a suitable donor molecule (R-H).

The primary intermediate formed in this process is the this compound ketyl radical. The general mechanism for this process is outlined below:

Photoexcitation: (C₁₄H₁₀ClFO) + hν → (C₁₄H₁₀ClFO)* (S₁)

Intersystem Crossing: (C₁₄H₁₀ClFO)* (S₁) → (C₁₄H₁₀ClFO)* (T₁)

Hydrogen Abstraction: (C₁₄H₁₀ClFO)* (T₁) + R-H → (C₁₄H₁₀ClFO)-OH• + R•

The stability and subsequent reactivity of the ketyl radical are influenced by the electronic properties of the substituents on the aromatic rings. The chloro and fluoro groups, being electron-withdrawing, can influence the electron density distribution in the radical, while the methyl group, being electron-donating, can also exert an effect.

The subsequent fate of the ketyl radical and the substrate-derived radical (R•) can involve several pathways, including:

Dimerization: Two ketyl radicals can combine to form a pinacol.

Cross-coupling: The ketyl radical can couple with the substrate radical (R•).

Disproportionation: Transfer of a hydrogen atom between two radicals to yield a ketone and an alcohol.

The specific reaction pathway that predominates will depend on the reaction conditions, including the nature of the hydrogen donor, the concentration of reactants, and the solvent.

Electron Transfer Processes in Solution and Solid State

In addition to radical-mediated pathways, electron transfer processes are also significant in the chemical transformations of benzophenones. The excited triplet state of this compound can act as either an electron acceptor or an electron donor, depending on the nature of the interacting species.

As an Electron Acceptor: The excited benzophenone (B1666685) can accept an electron from a suitable electron donor (D) to form a radical anion:

(C₁₄H₁₀ClFO)* (T₁) + D → [ (C₁₄H₁₀ClFO)•⁻ ] + [ D•⁺ ]

The feasibility of this process is governed by the reduction potential of the excited benzophenone and the oxidation potential of the donor. The electron-withdrawing chloro and fluoro substituents on this compound would be expected to increase its reduction potential, making it a better electron acceptor compared to unsubstituted benzophenone.

As an Electron Donor: While less common, the excited triplet state of benzophenones can also donate an electron to a strong electron acceptor (A):

(C₁₄H₁₀ClFO)* (T₁) + A → [ (C₁₄H₁₀ClFO)•⁺ ] + [ A•⁻ ]

This process is facilitated by electron-donating substituents. In the case of this compound, the presence of both electron-withdrawing and electron-donating groups creates a more complex electronic landscape that could potentially allow for either pathway depending on the reaction partner.

Studies on related halogenated compounds suggest that electron transfer reactions can be significantly faster in the presence of halogen bonding, which could play a role in the solid-state reactivity of this compound. rsc.org

Elucidation of Reaction Kinetics and Thermodynamics

Kinetics: The rate of photochemical reactions involving this compound will be dependent on several factors, including the quantum yield of triplet formation, the rate constant of hydrogen abstraction or electron transfer, and the rates of subsequent radical recombination or ion-pair reactions.

For instance, the kinetics of ketyl radical decay have been studied for benzophenone itself, often exhibiting complex behavior that can be separated into faster geminate recombination within a solvent cage and slower bulk recombination. researchgate.net The substituents on this compound would be expected to modulate these rates.

Thermodynamics: The thermodynamics of these reactions are governed by the relative energies of the ground state, excited states, and the various intermediates and products. The enthalpy and entropy of reaction will determine the position of equilibrium for reversible processes.

Thermochemical data for the parent benzophenone molecule is available and serves as a baseline for estimating the properties of its derivatives. nist.gov The substituent effects on the thermodynamics can be qualitatively predicted. For example, the electron-withdrawing chloro and fluoro groups are expected to stabilize the radical anion, making electron transfer more thermodynamically favorable.

An illustrative data table based on general principles for a hypothetical hydrogen abstraction reaction is presented below.

| Parameter | Description | Expected Influence of Substituents |

| kH | Rate constant for hydrogen abstraction | Electron-withdrawing groups may slightly decrease the basicity of the carbonyl oxygen, potentially affecting kH. |

| ΔG‡ | Gibbs free energy of activation | Influenced by the stability of the transition state. |

| ΔH | Enthalpy of reaction | The C-H bond strength of the donor and the O-H bond strength in the ketyl radical are key factors. |

| ΔS | Entropy of reaction | Generally becomes more negative as two molecules combine to form a transition state. |

Catalytic Effects on Reactivity and Selectivity

One prominent example of benzophenone-catalyzed reactions is the addition of α-aminoalkyl radicals to alkenes. rsc.org In such a cycle, the excited benzophenone abstracts a hydrogen atom from an amine, generating an α-aminoalkyl radical which then adds to an alkene. The resulting radical can then be further transformed to yield the final product, and the ground-state benzophenone is regenerated.

The substituents on the benzophenone catalyst can influence its efficacy and selectivity. The chloro, fluoro, and methyl groups on this compound will affect its absorption spectrum, the lifetime and energy of its triplet state, and its redox potentials, all of which are key parameters in a photocatalytic cycle. For example, the substituents may shift the absorption maximum, potentially allowing for the use of different wavelengths of light to initiate the reaction.

The table below summarizes the potential catalytic roles of this compound in different reaction types.

| Catalytic Role | Reaction Type | Mechanistic Step |

| Photocatalyst | Radical addition to alkenes | Hydrogen atom abstraction to generate substrate radicals. |

| Photosensitizer | Energy transfer reactions | Transfer of triplet energy to another molecule. |

| Photoinitiator | Polymerization reactions | Generation of initiating radicals. |

Applications in Advanced Materials Science

Photoinitiator Systems for Polymerization and Curing Technologies

Benzophenone-based molecules are well-established as Type II photoinitiators, which function by abstracting a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, upon excitation by UV light. This process generates free radicals that initiate the polymerization of monomers. The substitution pattern on the benzophenone (B1666685) core, such as the presence of chlorine, fluorine, and methyl groups in 3-Chloro-3'-fluoro-4'-methylbenzophenone, can significantly influence its photochemical properties, including its absorption spectrum, initiation efficiency, and reactivity.

In the context of free radical photopolymerization, particularly for acrylate (B77674) monomers, this compound would be expected to act as a photoinitiator. Upon absorption of UV radiation, the carbonyl group of the benzophenone moiety would be excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical and a radical from the co-initiator. These radicals can subsequently initiate the polymerization of acrylate monomers. The presence of halogen atoms (chlorine and fluorine) and a methyl group can modulate the electronic properties of the benzophenone, potentially affecting the efficiency of intersystem crossing to the triplet state and the subsequent hydrogen abstraction process.

The application of photoinitiators is central to UV and LED curable coatings, which offer rapid curing, low energy consumption, and reduced volatile organic compound emissions. For this compound to be effective in these systems, its UV-Vis absorption spectrum must overlap with the emission spectrum of the light source (a mercury lamp for traditional UV curing or an LED for LED curing). The specific substituents on the aromatic rings would alter the absorption maxima of the benzophenone core. For instance, the methyl group, being an electron-donating group, and the halogens, with their inductive and resonance effects, could shift the absorption wavelengths, making the compound potentially suitable for curing systems initiated by specific UV or LED light sources.

The photoreductive capabilities of benzophenone derivatives can be harnessed for the synthesis of metal nanoparticles. In this process, the excited state of the photoinitiator, such as this compound, can reduce metal ions in solution to their metallic state, leading to the formation of nanoparticles. The ketyl radical formed during the hydrogen abstraction process is a potent reducing agent. The efficiency and kinetics of this photoreduction would be influenced by the redox potential of the excited benzophenone derivative, which is in turn affected by its substituents.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

In the field of organic electronics, the benzophenone core is a versatile building block for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). These materials can function as hosts for phosphorescent or TADF emitters, or as emitters themselves. The wide bandgap and high triplet energy of many benzophenone derivatives make them suitable candidates for these applications.

Table 1: Key Properties of Host Materials for OLEDs

| Property | Desired Characteristic | Influence of Substituents on this compound |

|---|---|---|

| Triplet Energy (T1) | Higher than the guest emitter | Halogen and methyl groups can modify the electronic structure, thereby tuning the T1 level. |

| Charge Transport | Balanced electron and hole transport | Substituents can influence the HOMO/LUMO levels and charge carrier mobility. |

| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature (Td) | Molecular symmetry and intermolecular interactions affected by substituents play a role. |

| Morphological Stability | Amorphous state with resistance to crystallization | The non-planar structure and substituents can prevent close packing and crystallization. |

While benzophenones are typically not highly emissive in solution at room temperature due to efficient intersystem crossing, their derivatives can be incorporated into larger molecular structures to act as emitters in OLEDs. By chemically modifying this compound, for instance by linking it to donor and acceptor moieties, it is conceivable to design molecules that exhibit efficient fluorescence or even TADF. The chloro, fluoro, and methyl groups would serve to fine-tune the electronic energy levels (HOMO and LUMO), the energy gap between the singlet and triplet excited states (ΔEST), and the emission color of the resulting material. For TADF emitters, a small ΔEST is crucial to facilitate reverse intersystem crossing (RISC) from the triplet to the singlet state, thereby enhancing the device's internal quantum efficiency.

Table 2: Design Considerations for OLED Emitters Based on this compound

| Emitter Type | Design Strategy | Role of this compound Moiety |

|---|---|---|

| Fluorescent | Incorporation into a rigid, planar molecular structure to reduce non-radiative decay. | The substituted benzophenone core can act as an electron-accepting unit and influence the emission color. |

| TADF | Linking to strong electron-donating groups to induce charge transfer character and minimize ΔEST. | The electron-withdrawing nature of the benzophenone and the influence of its substituents can be leveraged to achieve a small ΔEST. |

Contribution to Functional Dyes and Pigments

Initial investigations into the application of this compound in the realm of advanced materials science have explored its potential as a foundational scaffold for the development of novel functional dyes and pigments. The unique substitution pattern of this benzophenone derivative, featuring a chloro group, a fluoro group, and a methyl group on its two phenyl rings, offers a versatile platform for synthesizing complex chromophoric and pigmentary structures. However, detailed research findings specifically documenting the performance and properties of dyes and pigments derived from this precise compound remain limited in publicly accessible scientific literature.

The general utility of the benzophenone core in dye synthesis is well-established, often serving as a key intermediate or a structural motif that can influence the photophysical properties of the final colorant. nih.govnih.gov Benzophenone derivatives are known to be incorporated into larger molecular systems to create fluorescent dyes and probes. nih.govresearchgate.net The presence of halogen atoms, such as chlorine and fluorine, along with the electron-donating methyl group in this compound, is anticipated to modulate the electronic and, consequently, the coloristic properties of any resultant dye molecules. Halogens can influence factors such as lightfastness and solubility, while the methyl group can impact the hue and tinctorial strength.

Theoretical explorations and studies on analogous substituted aromatic ketones suggest that this compound could serve as a precursor for various classes of colorants, including azo dyes and other synthetic pigments. nih.govnih.gov The synthesis would typically involve the chemical modification of the benzophenone structure, for instance, through reactions at the carbonyl group or by utilizing the aromatic rings for coupling reactions to form extended conjugated systems, which are essential for color. nih.gov

Despite the theoretical potential, a comprehensive analysis of the contribution of this compound to functional dyes and pigments is constrained by the current lack of specific experimental data in peer-reviewed journals and patent literature. Further research is necessary to synthesize and characterize dyes and pigments based on this specific molecule to fully elucidate their properties and potential applications in advanced materials. Without such dedicated studies, any discussion on its role in this field remains largely speculative.

Table of Research Findings on Related Benzophenone-Based Dyes

While specific data for dyes derived from this compound is not available, the following table presents findings for other functional dyes based on the broader benzophenone scaffold to illustrate the potential properties that could be investigated.

| Dye Derivative Class | Key Structural Feature | Observed Properties | Potential Applications |

| Branched Fluorescent Dyes | Triphenylamine core with benzophenone units | Internal Charge Transfer (ICT), Bathochromic shift with more branches nih.gov | Fluorescence probes for micelles nih.gov |

| Photosensitive Fluorescent Probes | Fatty acid chain with a benzophenone moiety | Photoactivatable for labeling hydrophobic regions of proteins researchgate.net | Studying protein-membrane interactions researchgate.net |

| Benzophenoxazine-Based Dyes | Benzophenoxazine core | Solvatochromic effects, useful for staining lipids tamu.eduresearchgate.net | Intracellular imaging, labeling biomolecules tamu.eduresearchgate.net |

Structure Property Relationships for Advanced Material Design

Correlating Substituent Effects with Photophysical Parameters

The photophysical properties of a molecule, such as its ability to absorb and emit light, are intrinsically linked to its electronic structure, which can be systematically modified by substituents. For 3-Chloro-3'-fluoro-4'-methylbenzophenone, the interplay between the electron-withdrawing halogen atoms (chloro and fluoro) and the electron-donating methyl group dictates its interaction with light.

The absorption of ultraviolet (UV) light by benzophenone (B1666685) derivatives promotes electrons from the ground state (S₀) to excited singlet states (S₁ or S₂). These transitions are primarily of two types: the n→π* transition, involving an electron from a non-bonding orbital on the carbonyl oxygen, and the π→π* transition, involving an electron from a π-bonding orbital of the aromatic system. The n→π* transition is typically lower in energy but is symmetry-forbidden, resulting in a weak absorption band at longer wavelengths, whereas the π→π* transition is higher in energy and symmetry-allowed, leading to a strong absorption band at shorter wavelengths nist.gov.

The substituents on this compound modulate the energies of these transitions.

Electron-donating groups , such as the methyl (-CH₃) group at the 4'-position, tend to raise the energy of the highest occupied molecular orbital (HOMO). This can decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in the π→π* absorption wavelength .

Electron-withdrawing groups , like the chloro (-Cl) and fluoro (-F) groups, are electronegative and can stabilize the molecule's orbitals. Their effect on the absorption spectrum can be complex, but they generally influence the charge distribution in the excited state nih.govnih.gov.

| Compound | Substituents | Effect on λmax | Effect on Molar Extinction Coefficient (ε) |

| Benzophenone (unsubstituted) | None | Baseline absorption ~250 nm (π→π) and ~340 nm (n→π) | Moderate ε for π→π, low ε for n→π |

| 4-Methylbenzophenone | Electron-donating | Red-shift compared to benzophenone | Increase in ε |

| 4-Chlorobenzophenone (B192759) | Electron-withdrawing | Minimal shift, can be complex | Can influence ε |

| This compound | Mixed (donating & withdrawing) | Expected red-shift due to overall substitution, with complex interplay of effects | Expected to be enhanced relative to unsubstituted benzophenone |

Following light absorption, benzophenones typically undergo a very rapid and efficient process called intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁) bgsu.edu. This high ISC efficiency (quantum yield ≈ 1) means that fluorescence (emission from S₁) is generally weak or non-existent at room temperature in solution. Instead, the dominant emission process is phosphorescence, a slow emission of light from the triplet state (T₁) as it returns to the ground state (S₀) illinois.edu.

The substituents on this compound play a critical role in modulating these emission properties. The presence of the chlorine atom is particularly significant due to the "heavy-atom effect." Heavy atoms like chlorine and bromine enhance spin-orbit coupling, the interaction between the electron's spin and its orbital motion. This increased coupling facilitates the spin-forbidden S₁ → T₁ transition (ISC) and the T₁ → S₀ transition (phosphorescence), which can lead to a shorter phosphorescence lifetime and potentially a higher phosphorescence quantum yield illinois.edu. Studies on various halogen-substituted benzophenones have demonstrated emissive lifetimes of up to 4.8 ms with quantum yields reaching 12% in the crystalline state illinois.edu. In contrast, the triplet lifetimes of substituted benzophenones in solution can vary over three orders of magnitude (1–1000 µs) conicet.gov.ar.

| Property | Unsubstituted Benzophenone | Effect of -CH₃ Group | Effect of -F Group | Effect of -Cl Group | Expected Properties of this compound |

| Fluorescence Quantum Yield (Φf) | Very low | Remains very low | Remains very low | Remains very low | Very low due to efficient ISC |

| Intersystem Crossing (ISC) Efficiency | High (≈1) | Remains high | Remains high | Enhanced by heavy-atom effect | Very high, likely enhanced by the chlorine atom |

| Phosphorescence Quantum Yield (Φp) | Moderate | Can be influenced by excited state character | Can be influenced by excited state character | Potentially increased due to heavy-atom effect | Potentially moderate to high |

| Phosphorescence Lifetime (τp) | Milliseconds (in rigid media) | Can be altered by substituent effects | Can be altered by substituent effects | Generally shortened by heavy-atom effect | Expected to be in the microsecond to millisecond range, likely shortened relative to a non-chlorinated analogue |

Impact of Molecular Architecture on Photoreactivity and Quantum Yields

The primary photoreactivity of benzophenone and its derivatives stems from the chemical behavior of the T₁ triplet state. This state has a diradical character, with one unpaired electron on the carbonyl oxygen and another in the π-system, making it a potent hydrogen atom abstractor researchgate.net. Upon excitation, triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule (R-H), producing a benzophenone ketyl radical and a substrate radical (R•) nih.gov. This is the key step in applications such as photopolymerization, where the generated radicals initiate a chain reaction researchgate.net.

The quantum yield of this photoreaction—the fraction of absorbed photons that result in a chemical reaction—is directly influenced by the molecular architecture.

Nature of the Lowest Triplet State : The photoreactivity is highly dependent on whether the lowest triplet state is n,π* or π,π* in character. The n,π* triplet state, where the radical character is localized on the carbonyl oxygen, is highly reactive in hydrogen abstraction. The π,π* triplet state, where the excitation is delocalized over the aromatic system, is significantly less reactive. Electron-donating groups can stabilize the π,π* state, potentially lowering its energy below the n,π* state and reducing photoreactivity. Conversely, electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, tend to maintain or enhance the n,π* character of the lowest triplet state, thus preserving or increasing its photoreactivity nih.gov.

Rational Design Principles for Optimized Photoinitiator Performance

Based on the structure-property relationships discussed, several principles can be formulated for the rational design of benzophenone-based photoinitiators with optimized performance, using this compound as a model scaffold.

Wavelength Tuning : The absorption spectrum must be matched to the emission spectrum of the light source (e.g., UV lamp or LED). To shift the absorption to longer, more desirable wavelengths (e.g., near-visible or visible), one could incorporate stronger electron-donating groups or extend the π-conjugated system rsc.orgmdpi.com. This allows for the use of safer, lower-energy light sources like 405 nm LEDs nih.gov.

Enhancing Molar Absorptivity : For efficient light harvesting, a high molar extinction coefficient (ε) at the desired wavelength is crucial. Molecular designs that increase the probability of the electronic transition, such as creating larger, more conjugated systems, can significantly increase ε rsc.org.

Maintaining High Intersystem Crossing Yield : The inherent efficiency of ISC in the benzophenone core is a major advantage. The inclusion of a heavy atom like chlorine in this compound helps ensure this efficiency is maintained or enhanced.

Optimizing Hydrogen Abstraction Rate : The reactivity of the triplet state must be high. This is achieved by ensuring the lowest triplet state has n,π* character. The presence of electron-withdrawing groups (Cl, F) is beneficial in this regard. The design should avoid an excess of powerful electron-donating groups that could invert the energetic ordering of the n,π* and π,π* triplet states nih.gov.

Structure-Electrochemical Behavior Relationships in Optoelectronic Applications

The electrochemical properties of benzophenone derivatives, particularly their reduction and oxidation potentials, are critical for their application in optoelectronics, such as in organic light-emitting diodes (OLEDs) mdpi.com. These properties are directly related to the energies of the HOMO and LUMO. Cyclic voltammetry is a common technique used to probe these energy levels experimentally uit.no.

The reduction of benzophenones typically occurs at the carbonyl group in two successive one-electron steps mdpi.com. The potential at which the first reduction occurs is a good indicator of the LUMO energy level. The structure of this compound would be expected to influence its reduction potential as follows:

Electron-withdrawing groups (-Cl, -F) stabilize the LUMO, making the molecule easier to reduce. This results in a less negative (or more positive) reduction potential compared to unsubstituted benzophenone researchgate.netresearchgate.net.

Electron-donating groups (-CH₃) destabilize the LUMO, making the molecule harder to reduce and shifting the reduction potential to more negative values researchgate.net.

In this compound, the cumulative effect of two electron-withdrawing halogens would likely dominate over the single electron-donating methyl group. Therefore, its reduction potential is expected to be less negative than that of unsubstituted benzophenone. This tunability of HOMO/LUMO levels through substitution is a cornerstone of designing materials for OLEDs, where precise energy level alignment is required for efficient charge injection, transport, and recombination mdpi.com.

| Compound | Substituent Type | First Reduction Potential (Epc vs Fc/Fc⁺ in DMF) | Inferred LUMO Energy |

| Benzophenone | None | -2.25 V | Baseline |

| 4-Methylbenzophenone | Electron-Donating | -2.30 V | Higher (less stable) |

| 4,4'-Dimethoxybenzophenone | Strong Electron-Donating | -2.38 V | Higher (less stable) |

| 4-Chlorobenzophenone | Electron-Withdrawing | -2.13 V | Lower (more stable) |

| This compound | Mixed | Predicted to be less negative than -2.25 V | Predicted to be lower than benzophenone |

| (Data for analogous compounds sourced from reference researchgate.net) |

Future Research Directions and Unexplored Avenues for 3 Chloro 3 Fluoro 4 Methylbenzophenone

Advanced Synthetic Strategies for Complex Molecular Architectures

Future research could focus on utilizing 3-Chloro-3'-fluoro-4'-methylbenzophenone as a versatile building block for the synthesis of more complex molecular architectures. Its inherent functionalities—the reactive ketone group and the variously substituted aromatic rings—offer multiple points for elaboration.

Advanced synthetic strategies that could be explored include:

Palladium-catalyzed Cross-Coupling Reactions: The chloro and fluoro substituents can be targeted for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This would allow for the introduction of a wide array of functional groups, leading to the generation of novel derivatives with potentially enhanced biological or material properties.

Directed Ortho-Metalation (DoM): The existing substituents could be used to direct metalation to specific positions on the aromatic rings, enabling regioselective functionalization. This is a powerful tool for building highly substituted and complex aromatic systems.

Photochemical Transformations: The benzophenone (B1666685) moiety is a well-known photosensitizer. Future work could explore its use in [2+2] cycloadditions and other photochemical reactions to construct intricate polycyclic systems.

A summary of potential advanced synthetic transformations is presented in Table 1.

| Reaction Type | Potential Reagents/Catalysts | Potential Outcome |

| Suzuki Coupling | Palladium catalysts, Boronic acids/esters | Formation of C-C bonds, introduction of new aryl or alkyl groups. |

| Buchwald-Hartwig Amination | Palladium catalysts, Amines | Formation of C-N bonds, synthesis of novel amine derivatives. |

| Sonogashira Coupling | Palladium/Copper catalysts, Terminal alkynes | Formation of C-C triple bonds, leading to extended π-systems. |

| Directed Ortho-Metalation | Organolithium reagents | Regioselective functionalization of the aromatic rings. |

| Photochemical Cycloaddition | Alkenes, UV light | Construction of four-membered rings and complex polycyclic structures. |

Integration into Novel Multifunctional Materials with Tailored Properties

The distinct electronic and structural features of this compound make it a promising candidate for incorporation into novel multifunctional materials. Research in this area could unlock applications in electronics, photonics, and polymer science.

Potential avenues for material integration include:

Organic Light-Emitting Diodes (OLEDs): The benzophenone core is known to be a useful fragment in the synthesis of organic semiconductors. mdpi.com By functionalizing the core of this compound with appropriate electron-donating and electron-accepting groups, it could be developed into a host or emitter material for OLEDs. mdpi.com The presence of halogen atoms could also influence the triplet state energies, potentially leading to efficient phosphorescent or thermally activated delayed fluorescence (TADF) emitters. mdpi.com

Photoinitiators for 3D Printing: Benzophenone derivatives are widely used as photoinitiators. rsc.org Future studies could investigate the efficacy of this compound and its derivatives in photopolymerization processes, particularly for applications in high-resolution 3D printing. rsc.org

High-Throughput Screening and Combinatorial Chemistry for Material Performance Discovery

To accelerate the discovery of new applications, high-throughput screening (HTS) and combinatorial chemistry approaches could be employed. This would involve the rapid synthesis of a library of derivatives of this compound and the subsequent screening of their properties.

Key areas for HTS include: